molecular formula C9H4Br2FN B1434901 4,8-Dibromo-6-fluoroquinoline CAS No. 1592375-65-9

4,8-Dibromo-6-fluoroquinoline

Cat. No.: B1434901
CAS No.: 1592375-65-9
M. Wt: 304.94 g/mol
InChI Key: CHGSISNJUHQLAI-UHFFFAOYSA-N
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Description

4,8-Dibromo-6-fluoroquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. It is characterized by the presence of bromine atoms at the 4th and 8th positions and a fluorine atom at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibromo-6-fluoroquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions . The reaction conditions often require the use of solvents such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,8-diamino-6-fluoroquinoline, while a Suzuki coupling reaction can produce a biaryl derivative .

Properties

IUPAC Name

4,8-dibromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-7-1-2-13-9-6(7)3-5(12)4-8(9)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGSISNJUHQLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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